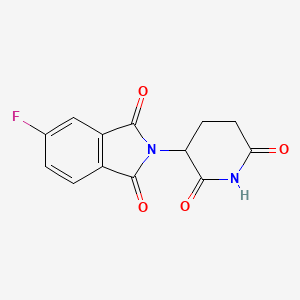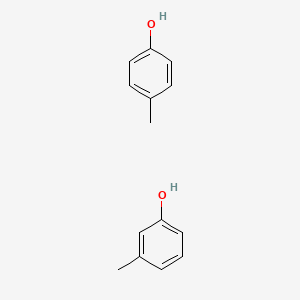
Tar acids, methylphenol fraction
Overview
Description
Tar acids, also known as creosote, are a complex mixture of organic compounds that are derived from the distillation of coal tar. The methylphenol fraction of tar acids is a group of compounds that are commonly used in scientific research due to their unique properties and potential applications.
Scientific Research Applications
Isolation and Extraction Techniques
- Ion-Exchange Chromatography : The isolation of phenolic fractions from coal pyrolysis tars using ion-exchange chromatography has been detailed. This process involves the extraction of the phenolic fraction using an anion-exchange resin and various chemical treatments (Díaz, Moliner, & Ibarra, 1992).
- Solvent Extraction : A study discusses the use of aqueous sodium salicylate for the extraction of tar acids from low-temperature tar oils, highlighting different solubility and equilibrium data (Raj, Akmal, Rao, Ahmed, & Vaidyeswaran, 2007).
- Size Exclusion Chromatography (SEC) : SEC has been used for the determination of molar mass distribution and fractionation of coal tars, with specific focus on the reliable determination of molar mass distributions for tars with high phenolic content (Evans, Haley, Mulligan, & Thomas, 1986).
Characterization and Analysis
- Gas Chromatography/Mass Spectrometry (GC/MS) : Phenolic compounds in coal tar samples were identified and quantified using GC/MS, revealing the presence of numerous phenolic compounds of industrial interest (Caramão & Filho, 2004).
- Pyrolysis-Gas Chromatography/Mass Spectrometry : A method for characterizing structures and compositions of heavy hydrocarbon liquids like low-temperature coal tar using pyrolysis-GC/MS has been developed (Islas, Suelves, Carter, Li, Morgan, Herod, & Kandiyoti, 2002).
Fractionation and Thermal Reactions
- Column Chromatography : Wood-tar fractionation using column chromatography with acidic Al2O3 as an adsorbent has been studied, showing concentration of different phenolic compounds in various fractions (Wang, Li, Lin, & Song, 2014).
- Thermal Reactions : Research on the thermal reactions of monosubstituted alkylphenols, which are major phenols in tar fraction from high-temperature treatment of lignin, has been conducted to understand their reaction pathways (Masuku, 1990).
Environmental and Industrial Implications
- Wastewater and Sludge Control : A study investigated the removal of organic constituents from process water in tar sand extraction experiments, revealing significant reductions of certain compounds through activated-sludge treatment (Torpy, Raphaelian, & Luthy, 1981).
- Pyrolysis Tar Characterization : Pyrolysis tars from lignocellulosic biomass have been characterized to explore their potential as substitutes for phenol resin in wood composite panel adhesives (Ku & Mun, 2006).
properties
IUPAC Name |
3-methylphenol;4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O/c1-6-2-4-7(8)5-3-6;1-6-3-2-4-7(8)5-6/h2*2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVAHRJIUQBTHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Einecs 284-892-9 | |
CAS RN |
15831-10-4, 84989-04-8 | |
| Record name | Phenol, 3-methyl-, compd. with 4-methylphenol (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15831-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tar acids, methylphenol fraction | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084989048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tar acids, methylphenol fraction | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

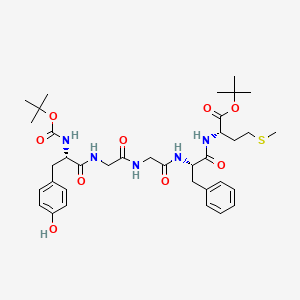
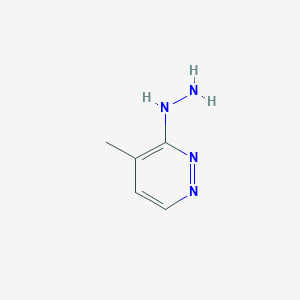

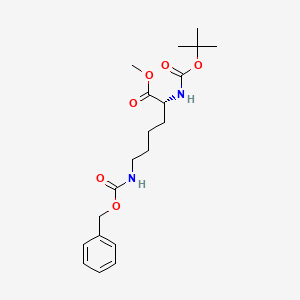
![5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B3029902.png)
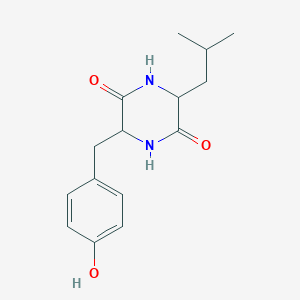

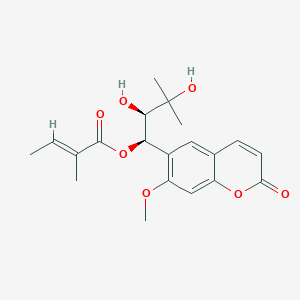
![7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3029908.png)
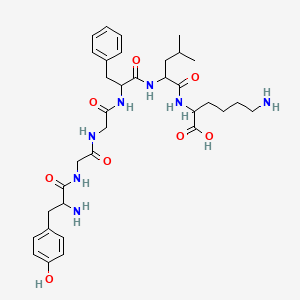
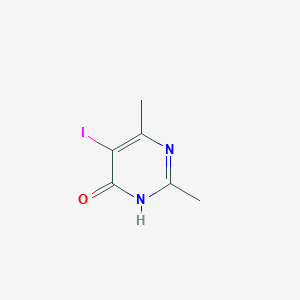
![6'-(Trifluoromethyl)-spiro[cyclopropane-1,3'-[3H]indole]-2'(1'H)-one](/img/structure/B3029913.png)
![6'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3029914.png)
